7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid
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Overview
Description
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a cyclopentene ring with hydroxy and oxo functional groups, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:
Friedel-Crafts Acylation: A ZnCl2 catalyzed reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl2 catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves optimizing the reaction conditions to enhance yield and reduce the number of steps. The use of readily available starting materials like suberic acid and efficient catalysts like ZnCl2 are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For instance, as a prostaglandin analog, it can bind to prostaglandin receptors, modulating inflammatory responses and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A closely related compound with similar structural features.
Norprostol: Another analog with comparable functional groups and applications.
Uniqueness
7-(3-Hydroxy-5-oxocyclopent-1-EN-1-YL)hept-5-enoic acid stands out due to its specific combination of functional groups and its versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
52419-12-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h1,3,7,10,13H,2,4-6,8H2,(H,15,16) |
InChI Key |
CXKKNAQKKCJMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1=O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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